molecular formula C16H10FNO2 B5705562 (4Z)-2-(4-FLUOROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-2-(4-FLUOROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B5705562
M. Wt: 267.25 g/mol
InChI Key: SQKWBKFREHTUCQ-UVTDQMKNSA-N
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Description

(4Z)-2-(4-Fluorophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a fluorophenyl group and a phenylmethylidene group attached to an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-2-(4-fluorophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 4-fluorobenzaldehyde with an appropriate amine and a carbonyl compound under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxazolone ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazolone ring into other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(4Z)-2-(4-Fluorophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The fluorophenyl group and the oxazolone ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • (4Z)-2-(4-Chlorophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one
  • (4Z)-2-(4-Bromophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one
  • (4Z)-2-(4-Methylphenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one

Comparison: Compared to its analogs, (4Z)-2-(4-fluorophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

(4Z)-4-benzylidene-2-(4-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-13-8-6-12(7-9-13)15-18-14(16(19)20-15)10-11-4-2-1-3-5-11/h1-10H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKWBKFREHTUCQ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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